2,4,8-Trimethyldecan-1-OL
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Overview
Description
2,4,8-Trimethyldecan-1-OL is an organic compound belonging to the class of alcohols It is characterized by the presence of three methyl groups attached to a decane chain, with a hydroxyl group (-OH) at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethyldecan-1-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 2,4,8-trimethyl-1-decanone with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis, yields this compound . The reaction conditions typically involve anhydrous ether as the solvent and a controlled temperature to ensure the stability of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process requires the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions . The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,8-Trimethyldecan-1-OL undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2,4,8-Trimethyl-1-decanone.
Reduction: 2,4,8-Trimethyldecane.
Substitution: 2,4,8-Trimethyl-1-chlorodecane.
Scientific Research Applications
2,4,8-Trimethyldecan-1-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,4,8-Trimethyldecan-1-OL involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. In enzymatic reactions, it may act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,8-Trimethyldecane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,4,8-Trimethyl-1-decanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
2,4,8-Trimethyl-1-chlorodecane: A halogenated derivative with distinct chemical properties.
Uniqueness
2,4,8-Trimethyldecan-1-OL is unique due to its combination of a long alkyl chain with multiple methyl groups and a hydroxyl group. This structure imparts specific physical and chemical properties, making it valuable in various applications .
Properties
CAS No. |
91001-14-8 |
---|---|
Molecular Formula |
C13H28O |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
2,4,8-trimethyldecan-1-ol |
InChI |
InChI=1S/C13H28O/c1-5-11(2)7-6-8-12(3)9-13(4)10-14/h11-14H,5-10H2,1-4H3 |
InChI Key |
WNXJDOCIGZUIIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)CC(C)CO |
Origin of Product |
United States |
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